Increased Lipophilicity (XLogP) vs. Chloro, Fluoro, and Non‑Halogenated Analogs
The bromo substituent elevates lipophilicity relative to the chloro, fluoro, and methyl analogs, resulting in a computed XLogP3‑AA of 3.4 for the target compound, which is 0.5–1.1 log units higher than the comparators [1]. This difference is expected to enhance passive membrane permeability and alter tissue distribution in cellular assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.4 |
| Comparator Or Baseline | 3‑(1‑(4‑chlorophenyl) analog): XLogP ≈ 2.9; 3‑(1‑(4‑fluorophenyl) analog): XLogP ≈ 2.3; 3‑(1‑(4‑methylphenyl) analog): XLogP ≈ 2.8 |
| Quantified Difference | ΔXLogP = +0.5 to +1.1 vs. comparators |
| Conditions | Computed via XLogP3 algorithm (PubChem 2026 release); no experimental logP data available |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability; selecting the bromo analog can thus be strategic when designing cellularly active probes.
- [1] PubChem, Computed Properties (XLogP3‑AA) for CID 2324397 and structurally related 4‑halophenyl/4‑methylphenyl analogs, 2026. View Source
- [2] M. J. Waring, “Lipophilicity in drug discovery”, Expert Opin. Drug Discov., 2010, 5, 235‑248. DOI: 10.1517/17460441003605098. View Source
